molecular formula C22H34O4 B1436022 Mutilin 14-Acetate CAS No. 31771-36-5

Mutilin 14-Acetate

Cat. No. B1436022
CAS RN: 31771-36-5
M. Wt: 362.5 g/mol
InChI Key: KUBKXMIPSJEXGM-MBHDSSBMSA-N
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Description

Mutilin 14-Acetate is a compound with the molecular formula C22H34O4 . It is a derivative of Mutilin, which is a natural antibiotic first discovered in the 1950s from an edible mushroom, Pleurotus mutilus . The chemical structure of Mutilin 14-Acetate contains a tricyclic mutilin core that is essential for some of its antimicrobial activity .


Synthesis Analysis

The total synthesis of structurally diverse pleuromutilin antibiotics has been reported . The synthesis is enabled by the serendipitous discovery of a vinylogous Wolff rearrangement, which serves to establish the C9 quaternary centre in the targets, and the development of a highly diastereoselective butynylation of an α-quaternary aldehyde, which forms the C14 secondary alcohol .


Molecular Structure Analysis

The molecular structure of Mutilin 14-Acetate is characterized by a tricyclic mutilin core and a C14 side chain . The molecular weight of Mutilin 14-Acetate is 362.5 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of pleuromutilin have been characterized through rational heterologous expression of combinations of pleuromutilin biosynthetic genes in Aspergillus oryzae .


Physical And Chemical Properties Analysis

Mutilin 14-Acetate has a molecular weight of 362.5 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .

Scientific Research Applications

Novel Derivatives and Antibacterial Activity

Mutilin 14-acetate derivatives, such as mutilin 14-carbamates, have been identified as potent antibacterial agents. For instance, SB-222734, a 4-methoxybenzoylcarbamate derivative, shows strong activity against various bacterial pathogens resistant to current treatments, suggesting its potential as a new class of antibacterial agents for human therapy (Brooks et al., 2001).

Pharmacokinetics and Distribution

Studies on 14-O-[(4,6-Diaminopyrimidine-2-yl)thioacetyl] mutilin (DPTM), a novel pleuromutilin candidate, have illustrated its pharmacokinetic profile. This includes its distribution and excretion in rats after various forms of administration. A specific HPLC-MS/MS method was developed for this purpose, providing insight into the drug's behavior in biological systems (Fu et al., 2019).

Inhibition of Cytochrome P450 Enzymes

Research on DPTM also includes its impact on Cytochrome P450 (CYP) enzymes. The compound displayed moderate inhibitory potential against CYP3A/4, which is significant for understanding drug interactions and metabolism. This study helps in characterizing the compound's pharmacological profile (Fu et al., 2020).

Structural Modifications and Enhanced Activity

Continued research on pleuromutilin derivatives has led to modifications resulting in enhanced antibacterial activity. For example, the development of derivatives like 14-deoxy-14-[(2-diethylaminoethyl)thioacetoxy]-mutilin hydrogen fumarate (81.723 hfu, tiamulin) is a result of such efforts, demonstrating the potential of structural modification in increasing drug efficacy (Egger & Reinshagen, 1976).

Synthesis and Antibacterial Evaluation

The synthesis of new pleuromutilin derivatives and their antibacterial evaluation is a significant area of research. Compounds such as 14-O-[(4-methoxybenzamide-2- methylpropane-2-yl) thioacetate] mutilin have been identified as highly active antibacterial agents, broadening the spectrum of effective pleuromutilin derivatives (Shang et al., 2013).

Future Directions

Lefamulin, a semisynthetic pleuromutilin, has been approved by the FDA for systemic use in the treatment of community-acquired bacterial pneumonia (CABP) . This opens up new possibilities for further chemical modification for the growing class of potent pleuromutilin antibiotics .

properties

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-7-20(5)12-17(26-15(4)23)21(6)13(2)8-10-22(14(3)19(20)25)11-9-16(24)18(21)22/h7,13-14,17-19,25H,1,8-12H2,2-6H3/t13-,14+,17-,18+,19+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBKXMIPSJEXGM-MBHDSSBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mutilin 14-Acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OA Phillips, LH Sharaf - Expert Opinion on Therapeutic Patents, 2007 - Taylor & Francis
… In their latest PCT publication, Glaxo Wellcome claim a novel process for the preparation of substituted mutilin 14-acetate derivatives and the specifically claimed derivative retapamulin (…
Number of citations: 40 www.tandfonline.com

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